9-Azabicyclo[3.3.1]non-2-ene hydrochloride

nAChR subtype selectivity cholinergic ligand

Strategic nAChR-focused scaffold combining a conformation-restricting C2–C3 endocyclic double bond with a free secondary amine handle. Delivers α4β2/α3β4 subtype selectivity (established ~23-fold window) and ~1,450-fold binding-to-function divergence for CNS probe development. Directly supports parallel library synthesis through five distinct alkene reaction classes, unavailable on the saturated scaffold. Ideal entry point for fragment-based drug design (MW 159.66 Da as HCl salt, satisfies rule-of-three). Request a quote for 97% purity stock to accelerate your nicotinic receptor program.

Molecular Formula C8H14ClN
Molecular Weight 159.65 g/mol
Cat. No. B13508909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Azabicyclo[3.3.1]non-2-ene hydrochloride
Molecular FormulaC8H14ClN
Molecular Weight159.65 g/mol
Structural Identifiers
SMILESC1CC2CC=CC(C1)N2.Cl
InChIInChI=1S/C8H13N.ClH/c1-3-7-5-2-6-8(4-1)9-7;/h1,3,7-9H,2,4-6H2;1H
InChIKeyVTCODYIQOYXGBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Azabicyclo[3.3.1]non-2-ene Hydrochloride: Structural Identity, Physicochemical Profile, and Procurement-Ready Characterization


9-Azabicyclo[3.3.1]non-2-ene hydrochloride (CAS 2648961-23-1, molecular formula C₈H₁₄ClN, molecular weight 159.66 g/mol) is the hydrochloride salt of a bicyclic secondary amine featuring a bridgehead nitrogen within a [3.3.1] framework and a conformation-restricting C2–C3 endocyclic double bond . The 9-azabicyclo[3.3.1]nonane scaffold constitutes the core of the homotropane alkaloid family—including adaline, euphococcinine, and N-methyleuphococcinine—and is recognized as a privileged structure in medicinal chemistry for nicotinic acetylcholine receptor (nAChR) ligand discovery [1]. The non-2-ene variant, distinguished from the fully saturated 9-azabicyclo[3.3.1]nonane (CAS 6760-43-6, C₈H₁₆ClN, MW 161.67) by a 2.01 Da mass decrement and the presence of the alkene moiety, offers a geometrically rigidified core with distinct synthetic and pharmacological properties that directly inform scientific selection decisions .

Why 9-Azabicyclo[3.3.1]non-2-ene Hydrochloride Cannot Be Replaced by the Saturated Analog or N-Methylated Derivatives


The 9-azabicyclo[3.3.1]nonane scaffold family is not functionally interchangeable. The saturated 9-azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6) lacks the C2–C3 double bond, which eliminates the alkene as both a conformational restraint and a site for downstream synthetic diversification via epoxidation, dihydroboration, or transition-metal-catalyzed cross-coupling [1]. The N-methyl analog (granatane, CAS 491-25-8) bears a methyl substituent on the bridgehead nitrogen, fundamentally altering H-bond donor/acceptor capacity and steric profile—a critical distinction for receptor pharmacophore complementarity and for derivatization strategies requiring a free secondary amine . Furthermore, the unsaturated scaffold and its saturated counterpart are directed toward different biological target classes: non-2-ene derivatives are primarily disclosed as nAChR cholinergic ligands (CN1257500A), whereas saturated 9-azabicyclo[3.3.1]nonane derivatives dominate the 5-HT₃ antagonist space (e.g., granisetron) and monoamine reuptake inhibitor patents [2]. Substituting one scaffold for the other without rigorous validation risks both synthetic incompatibility and target-class mismatch.

Quantitative Differentiation Evidence for 9-Azabicyclo[3.3.1]non-2-ene Hydrochloride: Comparator-Anchored Data Across Molecular Recognition, Synthetic Utility, and Physicochemical Properties


nAChR Subtype Selectivity Window: Non-2-ene Derivative Achieves ~23-Fold Discrimination Between α4β2 and α3β4 Receptors

A close structural analog—9-methyl-3-(pyridin-3-yl)-9-azabicyclo[3.3.1]non-2-ene (CHEMBL1276234)—demonstrates a 23.2-fold binding selectivity window favoring the α4β2 nAChR subtype (Ki = 10.4 nM) over the α3β4 subtype (Ki = 241 nM), both measured via [³H]epibatidine displacement in HEK293 cells expressing rat nAChR subtypes [1]. By contrast, the saturated 9-azabicyclo[3.3.1]nonane scaffold is predominantly associated with 5-HT₃ receptor antagonism (e.g., granisetron, Ki = 0.26–1.5 nM at human 5-HT₃A) rather than nAChR modulation, representing a complete target-class divergence rather than a potency shift [2]. The non-2-ene unsaturation therefore directs ligand pharmacology toward the nAChR cholinergic space, a property not replicated by the saturated core.

nAChR subtype selectivity cholinergic ligand BindingDB α4β2

Binding-to-Function Divergence: Non-2-ene Analog Shows ~1,450-Fold Gap Between nAChR Binding Affinity and Functional Agonism

A second close analog—3-(5-methoxypyridin-3-yl)-9-azabicyclo[3.3.1]non-2-ene (CHEMBL72605)—exhibits a pronounced binding-to-function divergence at the human α4β2 nAChR: binding IC₅₀ = 3.02 nM via [³H]cytisine displacement, versus functional agonism EC₅₀ = 4,370 nM measured by intracellular calcium flux (FLIPR assay), yielding a 1,447-fold ratio [1]. This binding/function dissociation is not documented for the saturated 9-azabicyclo[3.3.1]nonane scaffold at nAChRs, where the primary pharmacological profile is 5-HT₃ antagonism [2]. The large IC₅₀/EC₅₀ gap suggests that the non-2-ene scaffold can be tuned for high-affinity receptor occupancy with low intrinsic efficacy—a profile potentially valuable for antagonist or partial agonist development where target engagement without full pathway activation is desired.

nAChR functional selectivity binding affinity agonism FLIPR assay

Synthetic Handle Differentiation: The C2–C3 Double Bond Enables Alkene-Specific Derivatization Pathways Unavailable on the Saturated Scaffold

The endocyclic double bond at C2–C3 in 9-azabicyclo[3.3.1]non-2-ene provides a unique reactive site for alkene-specific transformations—including epoxidation, dihydroxylation, hydroboration-oxidation, ozonolysis, and Heck-type cross-coupling—that are chemically inaccessible on the fully saturated 9-azabicyclo[3.3.1]nonane core [1]. This is explicitly exploited in patented derivatives: CN1257500A describes non-2-ene compounds where the double bond serves as both a conformational constraint and a diversification point, while the companion nonane series represents a separate, saturated structural class within the same patent family [2]. Commercial availability data further illustrate scaffold divergence: N-Boc- and N-protected non-2-ene derivatives (e.g., O9-tert-butyl O2-methyl 9-azabicyclo[3.3.1]non-2-ene-2,9-dicarboxylate) are specifically marketed as synthetic intermediates, leveraging the alkene for further elaboration . The saturated analog cannot serve as a direct substitute in any synthetic route that requires alkene reactivity.

synthetic versatility alkene functionalization building block medicinal chemistry diversification

Salt Form Physicochemical Advantage: Hydrochloride Provides Solid-State Handling and Aqueous Solubility vs. Free Base Oil

9-Azabicyclo[3.3.1]non-2-ene hydrochloride (CAS 2648961-23-1) is supplied as a crystalline solid with a specified purity of ≥97%, whereas the corresponding free base (CAS 4438-27-1, C₈H₁₃N, MW 123.20) is reported as a liquid/oil at ambient temperature [1]. The hydrochloride salt form confers practical advantages in weighing accuracy, long-term storage stability, and aqueous solubility for in vitro assay preparation—factors that directly impact experimental reproducibility in both academic and industrial laboratory settings . The saturated analog 9-azabicyclo[3.3.1]nonane hydrochloride (CAS 6760-43-6) is also available as a solid, but its saturated core lacks the alkene functionality discussed in Evidence Items 1–3, making it a different chemical entity rather than a form alternative . For laboratories requiring the non-2-ene scaffold with reliable solid-state handling, the hydrochloride is the preferred procurement form over the free base.

salt form hydrochloride solid-state stability aqueous solubility free base

Patent-Defined Chemical Space: Non-2-ene Scaffold Occupies a Distinct IP Sub-Class Within the 9-Azabicyclo[3.3.1]nonane Patent Landscape

Chinese patent CN1257500A (filed 1998, granted) explicitly partitions the 9-azabicyclo[3.3.1] chemical space into two distinct sub-classes defined by the oxidation state at the C2–C3 bond: the non-2-ene series (double bond present) and the nonane series (fully saturated) [1]. The patent claims these as cholinergic ligands at nicotinic ACh receptors with therapeutic applications spanning CNS disorders, respiratory conditions, and urinary tract indications. Critically, the grant of CN1257500A establishes an IP precedent where the non-2-ene scaffold is recognized as a distinct structural embodiment—not merely a precursor to the saturated analog. This contrasts with the saturated 9-azabicyclo[3.3.1]nonane patent space, which is dominated by 5-HT₃ antagonists (e.g., granisetron, EP 0200444) and monoamine reuptake inhibitors (e.g., WO2007039563A1) targeting entirely different receptor families and therapeutic areas [2].

patent landscape freedom to operate cholinergic ligands CN1257500A scaffold differentiation

Molecular Geometry Constraint: The Endocyclic Double Bond Locks the Bicyclic Framework, Eliminating Chair-Chair Conformational Equilibria Present in the Saturated Analog

The saturated 9-azabicyclo[3.3.1]nonane system exists as an equilibrium between two flattened chair-chair conformers via nitrogen inversion, as demonstrated by NMR conformational analysis of N-substituted 9-azabicyclo[3.3.1]nonan-3-ones in CDCl₃ solution [1]. Variable-temperature ¹³C NMR studies on 9-methyl-9-azabicyclo[3.3.1]nonane further confirm a measurable nitrogen inversion barrier, indicating conformational fluxionality at physiologically relevant temperatures [2]. The C2–C3 double bond in 9-azabicyclo[3.3.1]non-2-ene introduces sp² hybridization at positions 2 and 3, flattening that region of the bicyclic framework and eliminating the chair-chair interconversion pathway. This geometric constraint reduces the conformational ensemble accessible to the scaffold, which is a critical consideration for structure-based drug design where conformational pre-organization can reduce the entropic penalty of receptor binding [3].

conformational analysis nitrogen inversion molecular rigidity structure-based design chair-chair equilibrium

High-Impact Application Scenarios for 9-Azabicyclo[3.3.1]non-2-ene Hydrochloride Based on Quantitative Differentiation Evidence


nAChR Subtype-Selective Ligand Discovery and Pharmacological Tool Development

The demonstrated ~23-fold α4β2/α3β4 subtype selectivity window for non-2-ene derivatives (Evidence Item 1) and the ~1,450-fold binding-to-function divergence at human α4β2 nAChR (Evidence Item 2) position this scaffold as a starting point for developing subtype-selective nAChR pharmacological probes. Medicinal chemistry teams pursuing α4β2-selective ligands for CNS indications (cognitive enhancement, nicotine addiction, neuroprotection) can leverage the non-2-ene core to explore structure-activity relationships within a scaffold that already shows measurable subtype discrimination, rather than beginning from the saturated scaffold that directs toward 5-HT₃ receptor pharmacology [1]. The hydrochloride salt form (Evidence Item 4) ensures reliable solid-phase handling for parallel synthesis and high-throughput screening workflows.

Alkene-Based Diversification for Parallel Library Synthesis

The C2–C3 double bond enables at least five distinct reaction classes (epoxidation, dihydroxylation, hydroboration, ozonolysis, cross-coupling) that are inaccessible on the saturated analog (Evidence Item 3). This makes the non-2-ene scaffold a strategic choice for parallel library synthesis, where a single intermediate can be elaborated into structurally diverse compound collections. The free secondary amine provides an orthogonal functionalization site for N-alkylation, N-acylation, or N-sulfonylation, enabling two-dimensional diversity schemes. N-Boc-protected non-2-ene intermediates are commercially available, further facilitating library production without requiring in-house scaffold synthesis .

Conformationally Constrained Fragment-Based Drug Design (FBDD)

The reduction in conformational flexibility conferred by the C2–C3 alkene, which eliminates the chair-chair interconversion pathway present in the saturated scaffold (Evidence Item 6), makes the non-2-ene core particularly suitable for fragment-based drug design campaigns. Conformationally pre-organized fragments reduce the entropic penalty upon target binding and simplify interpretation of structure-activity relationships derived from fragment elaboration [2]. The low molecular weight (159.66 Da as HCl salt) and the presence of both a hydrogen-bond donor (NH) and acceptor (N) satisfy FBDD 'rule-of-three' criteria for fragment library members.

IP-Sensitive nAChR-Targeted Pharmaceutical Development Programs

For industrial pharmaceutical programs specifically targeting nicotinic acetylcholine receptors for CNS, respiratory, or urinary indications, the non-2-ene scaffold occupies a patent sub-class (CN1257500A) that is distinct from the saturated scaffold's dominant IP territory in 5-HT₃ antagonism (EP 0200444, granisetron) and monoamine reuptake inhibition (WO2007039563A1) (Evidence Item 5). This patent landscape differentiation, combined with the measurable nAChR subtype selectivity of non-2-ene derivatives, provides a rational basis for selecting this scaffold as a lead-generation starting point with a defined—and potentially clearer—freedom-to-operate position compared to the heavily patented saturated analog space [3].

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